

An In-depth Technical Guide to the Chemical Properties and Structure of Bromofenoxim

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Compound of Interest

Compound Name: *Bromofenoxim*

Cat. No.: *B080771*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromofenoxim is a phenoxy selective herbicide, now considered obsolete, that was historically used for the post-emergence control of broad-leaved weeds, particularly in cereal crops.[1] It belongs to the dinitrophenyl oxime class of herbicides.[1] Understanding its chemical structure and properties is crucial for environmental fate analysis, toxicological studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of **Bromofenoxim**, focusing on its core chemical characteristics, structural details, and relevant experimental methodologies.

Chemical Structure and Identification

The chemical structure of **Bromofenoxim** is characterized by a dibrominated phenol ring linked via an oxime ether to a dinitrophenyl group. This complex structure dictates its chemical behavior and biological activity.

Chemical Structure Diagram

The two-dimensional structure of **Bromofenoxim** is depicted below.

Figure 1: 2D Chemical Structure of **Bromofenoxim**.

Chemical Identifiers

A comprehensive list of identifiers for **Bromofenoxim** is provided below for unambiguous reference in databases and literature.

Identifier Type	Value	Source(s)
IUPAC Name	2,6-dibromo-4-[(E)-(2,4-dinitrophenoxy)iminomethyl]phenol	[2] [3]
CAS Name	3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime	[1] [3]
CAS Number	13181-17-4	[1] [2] [4] [5]
Molecular Formula	C ₁₃ H ₇ Br ₂ N ₃ O ₆	[2] [4] [6]
Molecular Weight	461.02 g/mol	[2] [4] [6] [7]
InChI	InChI=1S/C13H7Br2N3O6/c14-9-3-7(4-10(15)13(9)19)6-16-24-12-2-1-8(17(20)21)5-11(12)18(22)23/h1-6,19H/b16-6+	[2] [6]
InChIKey	XTFNP KDYCLFGPV-OMCISZLKSA-N	[2] [6]
Canonical SMILES	<chem>C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O/N=C/C2=CC(=C(C=C2)Br)O)Br</chem>	[2]
Synonyms	Faneron, Bromophenoxim, C-9122, 3,5-Dibromo-4-hydroxybenzaldehyde 2,4-dinitrophenyl oxime	[2] [5] [8]

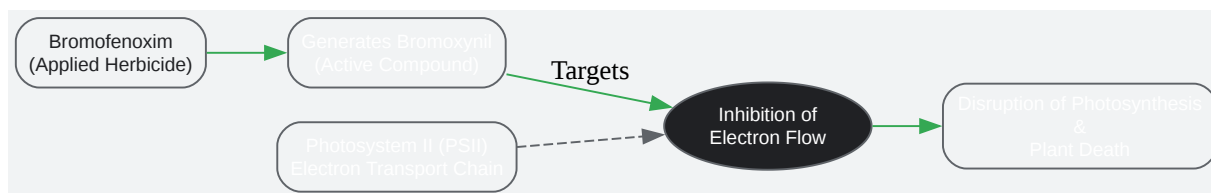
Physicochemical Properties

The physicochemical properties of **Bromfenoxim** influence its environmental mobility, persistence, and interaction with biological systems.

Property	Value	Source(s)
Melting Point	196-197 °C	[1]
Water Solubility	9.0 mg/L (at 20 °C, pH 7)	[1]
Solubility in Organic Solvents (at 20°C)	Hexane: 200 mg/L Isopropanol: 400 mg/L Acetone: 9900 mg/L n-Octanol: 200 mg/L	[1]
pKa (Predicted)	6.18 ± 0.40	[7]
Octanol-Water Partition Coefficient (XLogP3)	3.3	[2]

Mechanism of Action

Bromfenoxim functions as a contact herbicide that acts as a photosynthesis inhibitor.[1] Upon application, it is metabolized or degrades to generate bromoxynil, which is the primary active compound.[1] Bromoxynil disrupts the photosynthetic process in susceptible plants by inhibiting electron transfer in photosystem II.[1][9]



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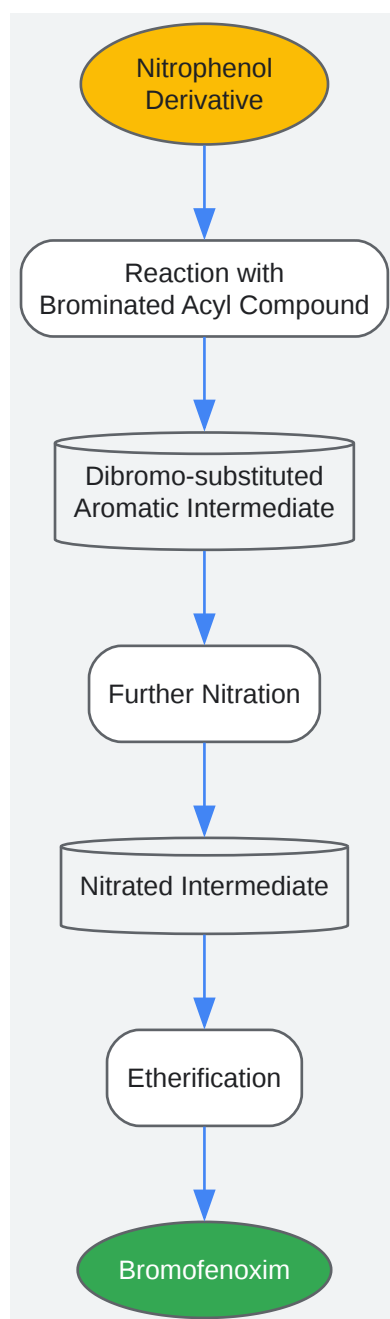
Figure 2: Simplified mechanism of action for **Bromfenoxim**.

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of **Bromofenoxim** in a research setting.

Synthesis Pathway (Commercial Production Overview)

A detailed, step-by-step laboratory synthesis protocol for **Bromofenoxim** is not readily available in public literature. However, the commercial production process involves a multi-step synthesis.^[1] The general workflow is outlined below.



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Figure 3: General workflow for the commercial synthesis of **Bromofenoxim**.^[1]

Analytical Methodology: Determination in Water Samples

Several methods exist for the detection and quantification of **Bromofenoxim**, including GC-MS and HPLC.^[10] A robust method for determining its concentration in water samples involves Solid-Phase Extraction (SPE) for sample cleanup and preconcentration, followed by electrochemical or chromatographic analysis.^{[11][12]}

5.2.1 Protocol: SPE with Square-Wave Voltammetric (SWV) Detection^[11]

This protocol is adapted from the methodology described for the analysis of **Bromofenoxim** in water.^[11]

1. Sample Pretreatment:

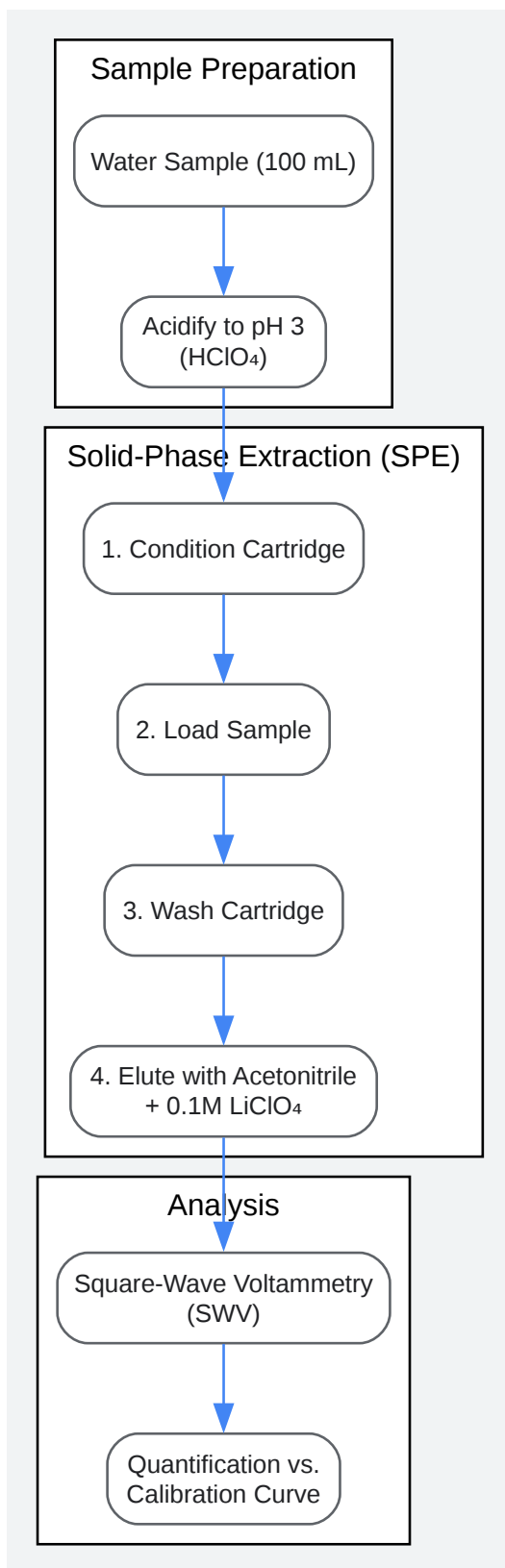
- Acidify the water sample (e.g., 100 mL) to pH 3 by adding 1×10^{-3} mol/L perchloric acid (HClO_4). This step improves the subsequent electrochemical response.^[11]

2. Solid-Phase Extraction (SPE):

- Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing the appropriate solvents as per the manufacturer's guidelines.
- Sample Loading: Load the pretreated water sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with interference-eluting solvents to remove co-extracted matrix components.
- Elution: Elute the retained **Bromofenoxim** from the cartridge. A suitable eluent is undiluted acetonitrile containing 0.1 mol/L lithium perchlorate (LiClO_4) as a supporting electrolyte.^[11]

3. Analysis:

- Square-Wave Voltammetry (SWV): Transfer the eluate directly to a voltammetric cell. Perform analysis using a mercury drop electrode.
- Quantification: Create a calibration curve using standards of known **Bromofenoxim** concentrations. The linear range for this method has been reported as 0.2–12.0 µg/L, with a calculated detection limit of 0.05 µg/L for 100 mL samples.[\[11\]](#)



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Figure 4: Experimental workflow for **Bromofenoxim** analysis in water.[11]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **Bromofenoxim**.

Mass Spectrometry (MS)

- GC-MS: Data from Gas Chromatography-Mass Spectrometry is available for **Bromofenoxim**.[\[2\]](#)
- LC-MS: Liquid Chromatography-Mass Spectrometry data, specifically using an LC-ESI-QFT instrument in negative ionization mode, shows a precursor ion $[M-H]^-$ at an m/z of 457.8629.
[\[2\]](#)

Infrared (IR) Spectroscopy

- FTIR: Fourier-transform infrared spectra have been obtained for **Bromofenoxim** using the KBr wafer technique.[\[2\]](#) While specific peak assignments are not detailed here, the spectrum would be expected to show characteristic absorptions for O-H (phenol), C=N (oxime), Ar-NO₂ (nitro groups), and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- While public databases confirm the existence of NMR data, detailed ¹H-NMR and ¹³C-NMR spectral data with peak assignments are not readily available in the cited literature.[\[7\]](#) Such data would be invaluable for confirming the specific isomeric structure and purity of synthesized samples.

Conclusion

This technical guide has summarized the core chemical structure, physicochemical properties, and relevant experimental methodologies for the herbicide **Bromofenoxim**. The provided data, presented in structured tables and logical diagrams, offers a comprehensive resource for researchers in environmental science, toxicology, and analytical chemistry. While **Bromofenoxim** is an obsolete herbicide, the information remains critical for monitoring its environmental residues and understanding the toxicology of related dinitrophenyl oxime compounds.

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